N-({N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide
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Overview
Description
N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its hydrazone and adamantane components. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-Bromophenyl)(Phenyl)methylidene]-4-Methylbenzene sulfonohydrazide: This compound shares a similar hydrazone structure but differs in its sulfonohydrazide group.
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another hydrazone derivative with different substituents on the phenyl ring.
Uniqueness
N-({N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is unique due to its combination of adamantane and hydrazone functionalities. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H24BrN3O2 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H24BrN3O2/c21-17-3-1-13(2-4-17)11-23-24-18(25)12-22-19(26)20-8-14-5-15(9-20)7-16(6-14)10-20/h1-4,11,14-16H,5-10,12H2,(H,22,26)(H,24,25)/b23-11- |
InChI Key |
WTNMSGJVONIXTK-KSEXSDGBSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=C(C=C4)Br |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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